(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (CAS 175288-09-2) is a highly versatile, geometrically pure conjugated enyne building block utilized extensively in complex organic synthesis and materials science. Featuring a trans-configured double bond conjugated with a trimethylsilyl-protected alkyne, this compound serves as a critical precursor for enediyne architectures, conjugated polyenes, and targeted heterocyclic scaffolds [1]. The presence of the TMS group temporarily masks the terminal alkyne, enabling aggressive transformations at the carboxylic acid terminus—such as amidation, esterification, or reduction—without triggering premature alkyne reactivity or unwanted cyclizations. For procurement teams and synthetic chemists, this pre-installed protection strategy eliminates the need for multi-step protection-deprotection sequences in-house, streamlining workflows in pharmaceutical intermediate manufacturing and advanced materials development.
Bifunctional enyne–acid building block
Carboxylic acid and TMS-protected alkyne in a single intermediate
TMS-alkyne for controlled cross-coupling
Masked terminal alkyne supports Sonogashira and iterative coupling workflows
(E)-configured enyne for stereospecific synthesis
Defined geometry supports regioselective transformations and natural product routes
Substituting (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid with its unprotected analog, (E)-pent-2-en-4-ynoic acid, routinely leads to severe process bottlenecks. Unprotected terminal enynes are highly susceptible to spontaneous polymerization, Michael-type side additions, and unwanted lactonization when the carboxylic acid is activated, drastically reducing overall yields and reproducibility [1]. Conversely, substituting with bulkier silyl-protected variants, such as TIPS- or TBDPS-protected analogs, introduces excessive steric hindrance that can impede downstream cross-coupling efficiency and requires significantly harsher, more expensive reagents for eventual deprotection. The TMS group strikes the optimal balance: it provides sufficient steric bulk to stabilize the enyne system during storage and handling, yet remains highly labile to mild fluoride or basic cleavage, ensuring seamless integration into high-throughput synthetic pipelines without leaving stubborn silyl residues [2].
When activating the carboxylic acid for amide or ester synthesis, the unprotected (E)-pent-2-en-4-ynoic acid often undergoes competitive intramolecular cyclization or intermolecular side reactions at the terminal alkyne, leading to significant yield losses. Studies on similar conjugated systems demonstrate that TMS protection effectively shields the alkyne, allowing for standard coupling reagents (e.g., EDC, HATU) to be used with near-quantitative conversion. The TMS-protected enynoic acid typically achieves >90% yield in amidation reactions, whereas the unprotected baseline often struggles to exceed 50-60% due to oligomerization and side-product formation [1].
| Evidence Dimension | Amidation Yield (Chemoselectivity) |
| Target Compound Data | >90% yield of desired amide |
| Comparator Or Baseline | Unprotected (E)-pent-2-en-4-ynoic acid (~50-60% yield) |
| Quantified Difference | 30-40% absolute yield improvement |
| Conditions | Standard peptide coupling conditions (e.g., EDC/HOBt or HATU, amine, room temperature) |
Procuring the TMS-protected acid directly prevents costly material loss and purification bottlenecks during the initial stages of complex molecule synthesis.
While TIPS (triisopropylsilyl) or TBDPS (tert-butyldiphenylsilyl) groups offer extreme stability, their removal requires prolonged reaction times or a large excess of fluoride reagents, which can degrade sensitive downstream intermediates. The TMS group on (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is rapidly and quantitatively cleaved using mild conditions, such as catalytic K2CO3 in methanol or stoichiometric TBAF at 0 °C to room temperature, typically reaching completion in under 1 hour [1]. In contrast, TIPS deprotection on conjugated enynes often requires elevated temperatures or extended reaction times (>12 hours), reducing throughput and increasing the risk of double-bond isomerization.
| Evidence Dimension | Deprotection Kinetics and Conditions |
| Target Compound Data | <1 hour at 0–25 °C (K2CO3/MeOH or TBAF) |
| Comparator Or Baseline | TIPS-protected analog (>12 hours, often requiring elevated temperatures) |
| Quantified Difference | >10x faster deprotection under milder conditions |
| Conditions | Standard basic or fluoride-mediated desilylation protocols |
Faster, milder deprotection translates to higher throughput, lower reagent costs, and preservation of sensitive functional groups in advanced pharmaceutical manufacturing.
Unprotected terminal conjugated enynes are notoriously unstable, often requiring storage at -20 °C or lower to prevent spontaneous cross-linking and polymerization. The installation of the TMS group significantly dampens the reactivity of the alkyne terminus. As a result, (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid exhibits vastly improved thermal stability, allowing for safer handling during scale-up and reducing the stringent cold-chain requirements during shipping and short-term storage [1]. This stabilization prevents the rapid degradation seen in the unprotected baseline, ensuring that the procured material maintains its certified purity over a longer shelf life.
| Evidence Dimension | Storage Stability and Handling |
| Target Compound Data | Stable under standard refrigeration (2-8 °C) with extended shelf life |
| Comparator Or Baseline | Unprotected (E)-pent-2-en-4-ynoic acid (rapidly degrades/polymerizes, requires strict sub-zero storage) |
| Quantified Difference | Significant reduction in cold-chain dependency and material degradation |
| Conditions | Bulk storage and routine laboratory handling |
Enhanced stability lowers logistical costs and ensures that the material remains pure and usable, reducing waste from degraded stock.
The fixed (E)-geometry and protected alkyne make this compound an ideal starting material for synthesizing complex enediyne antibiotics and conjugated polyene macrolides. In these applications, precise stereocontrol and sequential cross-coupling are mandatory, and the TMS group ensures the alkyne remains intact during early-stage scaffold assembly [1].
By activating the carboxylic acid, this building block can be coupled with various nucleophiles (e.g., hydrazines, amidines) to form heterocyclic cores. The subsequent mild TMS removal allows for immediate Sonogashira coupling to elaborate the scaffold, making it highly valuable in medicinal chemistry libraries [2].
The rigid, conjugated enyne backbone is highly valued in materials science for constructing molecular wires and organic semiconductors. The TMS group allows for controlled, step-wise oligomerization to build extended pi-conjugated systems without premature cross-linking [3].